5-Amino-2,4-dichlorobenzonitrile

MAO-A inhibition neuropharmacology enzyme assay

Positional isomer purity is critical in aminobenzonitrile-based medicinal chemistry; generic substitution risks inactive probes. 5-Amino-2,4-dichlorobenzonitrile (CAS 53312-83-7) provides a validated, tri-functional scaffold for drug discovery. Key differentiation: • Quantified target engagement: 1,240 nM IC₅₀ against MAO-A and 560 nM IC₅₀ against APN, establishing clear baselines for SAR-driven optimization. • Orthogonal synthetic handles: C-5 amino group (diazotization/coupling), C-2/C-4 chlorine atoms (SNAr), and C-1 nitrile (hydrolysis/reduction/cycloaddition) enable divergent library synthesis. • Supply assurance: stringent analytical confirmation ensures the correct 5-amino-2,4-dichloro substitution pattern, eliminating isomer contamination risks.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B15385045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-dichlorobenzonitrile
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Cl)Cl)C#N
InChIInChI=1S/C7H4Cl2N2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
InChIKeyVAJFUXZWHHDKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,4-dichlorobenzonitrile Structural Identity


5-Amino-2,4-dichlorobenzonitrile (CAS 53312-83-7) is a halogenated aminobenzonitrile with the molecular formula C₇H₄Cl₂N₂ and molecular weight 187.03 g/mol . The substitution pattern—amino group at C-5, chlorine atoms at C-2 and C-4, and nitrile group at C-1 [1]—distinguishes it from other dichloroaminobenzonitrile positional isomers. This compound is primarily used as a research chemical intermediate in pharmaceutical and agrochemical synthesis . The electron-withdrawing chlorine atoms and electron-donating amino group place this compound in a unique reactivity class among aminobenzonitrile analogs.

5-Amino-2,4-dichlorobenzonitrile Isomer Specificity


The biological and chemical utility of aminobenzonitrile derivatives is exquisitely dependent on the precise spatial arrangement of the amino, chloro, and nitrile functionalities. Even among molecules sharing the identical formula C₇H₄Cl₂N₂, shifting the amino group from the 5-position to the 4-position (as in 4-amino-3,5-dichlorobenzonitrile, CAS 78473-00-4) or the 2-position (2-amino-4,5-dichlorobenzonitrile, CAS 28568-04-9) alters the electronic distribution across the aromatic ring, thereby modifying the compound's reactivity in nucleophilic aromatic substitution, its hydrogen-bond donor/acceptor geometry, and its interaction with biological targets [1]. Generic substitution without analytical confirmation risks unreliable synthesis outcomes or inactive biological probes. The subsequent quantitative evidence establishes where 5-amino-2,4-dichlorobenzonitrile offers specific, measurable differentiation from its closest comparators.

5-Amino-2,4-dichlorobenzonitrile Comparator Evidence


MAO-A Inhibition vs. Clorgyline

5-Amino-2,4-dichlorobenzonitrile was evaluated for inhibitory activity against recombinant bovine mitochondrial monoamine oxidase A (MAO-A) using benzylamine or serotonin as substrate with a 60-minute fluorimetric assay [1]. The measured IC₅₀ of 1.24 × 10³ nM (1.24 µM) places this compound in the micromolar activity range. For comparison, clorgyline—the gold-standard irreversible MAO-A inhibitor—has a reported IC₅₀ of approximately 7.2 nM under comparable assay conditions, representing a ~172-fold greater potency [2]. This establishes 5-amino-2,4-dichlorobenzonitrile as a weak-moderate MAO-A inhibitor, suitable for scaffold design but not as a high-potency tool compound.

MAO-A inhibition neuropharmacology enzyme assay

APN Inhibition vs. Reference Inhibitor

In a porcine kidney microsome assay with L-leu-p-nitroanilide substrate and 30-minute substrate incubation, 5-amino-2,4-dichlorobenzonitrile demonstrated APN inhibition with an IC₅₀ of 560 nM [1]. The best-in-class research APN inhibitor (CHEMBL4853049) achieves an IC₅₀ of 8.60 nM in related APN inhibition assays, representing a 65-fold gap [2]. This positions 5-amino-2,4-dichlorobenzonitrile as a mid-potency APN ligand suitable for early-stage target validation rather than high-throughput screening hit confirmation.

aminopeptidase N cancer research protease inhibition

Melting Point: Positional Isomer Comparison

Although the experimentally determined melting point for 5-amino-2,4-dichlorobenzonitrile is not publicly available in authoritative databases, its positional isomer 4-amino-3,5-dichlorobenzonitrile (CAS 78473-00-4) exhibits a melting range of 116–120 °C as reported by ChemBase and other suppliers [1]. The difference in substitution pattern—amino at C-5 (para to nitrile) vs. amino at C-4 (ortho to both chlorine atoms)—predicts distinct crystal packing and hydrogen-bond networks, leading to potentially meaningful melting point divergence that directly impacts purification strategy and formulation work . Absence of a measured melting point for the 5-amino isomer represents a procurement risk requiring in-house characterization.

solid-state properties melting point analysis polymorph screening

CCR5 Antagonist vs. Generic Building Blocks

Preliminary pharmacological screening identified 5-amino-2,4-dichlorobenzonitrile and its derivatives as CCR5 antagonists with potential utility in treating HIV infection, asthma, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and other CCR5-mediated diseases [1]. In contrast, the positional isomer 4-amino-3,5-dichlorobenzonitrile is primarily catalogued as a general-purpose organic reagent and synthesis intermediate without a documented biological target profile [2]. This application-specific validation differentiates 5-amino-2,4-dichlorobenzonitrile for CCR5-focused drug discovery programs.

CCR5 antagonist HIV research medicinal chemistry

Batch-Level Purity and Analytical Characterization

Reputable vendors supply 5-amino-2,4-dichlorobenzonitrile at a standard purity of 98% with batch-specific analytical certificates including NMR, HPLC, and GC data . By contrast, several positional isomer suppliers (e.g., for 2-amino-4,5-dichlorobenzonitrile, CAS 28568-04-9) offer 97% purity as the standard grade, a 1-percentage-point difference that may be significant when cumulative impurities affect downstream reaction yields or biological assay reproducibility . The availability of multi-method analytical characterization (NMR + HPLC + GC) provides procurement teams with orthogonal purity verification not consistently offered across all aminobenzonitrile suppliers.

purity analysis HPLC quality control

Electronic Effects of Substitution Pattern

The 5-amino-2,4-dichloro substitution pattern places the amino group para to the nitrile (electron-donating +M/−I effects) and ortho to a chlorine atom (electron-withdrawing −I effect), creating a distinct electronic environment compared to isomers. In 4-amino-3,5-dichlorobenzonitrile, the amino group is ortho to both chlorine atoms with the nitrile in the para position, resulting in a different Hammett sigma profile [1]. While explicit calculated Hammett σ values for both isomers are not publicly reported, the positioning difference predicts divergent rates in electrophilic aromatic substitution and Sandmeyer reaction chemistry, directly impacting synthetic utility . This class-level inference highlights the need for isomer-specific procurement when reactivity is design-critical.

Hammett constants electronic effects reactivity prediction

5-Amino-2,4-dichlorobenzonitrile Procurement Scenarios


CCR5 Antagonist Lead Discovery

Based on documented CCR5 antagonist activity from preliminary pharmacological screening [1], 5-amino-2,4-dichlorobenzonitrile serves as a validated starting point for medicinal chemistry optimization targeting CCR5-mediated conditions including HIV infection, asthma, and rheumatoid arthritis. Procurement for this application should prioritize the 5-amino isomer over untested positional analogs.

MAO-A Inhibitor Scaffold Optimization

With a measured IC₅₀ of 1,240 nM against recombinant bovine MAO-A [1], this compound occupies an attractive potency window for scaffold diversification—potent enough to confirm target engagement, yet weak enough to allow substantial SAR-driven improvement. Medicinal chemists can use this data point to benchmark newly synthesized analogs in iterative optimization cycles.

Versatile Tri-Functional Building Block

The 5-amino-2,4-dichloro substitution pattern provides two synthetic handles for orthogonal transformations: the amino group enables diazotization/Sandmeyer chemistry or amide coupling, while the chlorine atoms are positioned for nucleophilic aromatic substitution. The nitrile group offers additional diversification through hydrolysis (to acid), reduction (to amine), or cycloaddition reactions, making this compound a versatile tri-functional building block for complex molecule synthesis [1].

APN-Targeted Cancer Research

The 560 nM IC₅₀ against aminopeptidase N in porcine kidney microsomes [1] establishes a quantitative baseline for APN inhibitor development. This potency is sufficient for target validation experiments and provides a measurable benchmark for evaluating structure-activity improvements in medicinal chemistry campaigns targeting tumor angiogenesis and immune evasion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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